(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one
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Description
(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of EN300-27148809 are currently unknown. The compound, also known as (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one, is an important intermediate in the manufacture of moxifloxacin . .
Mode of Action
As an intermediate in the synthesis of moxifloxacin , it may play a role in the formation of the final active compound.
Biochemical Pathways
As an intermediate in the synthesis of moxifloxacin , it may be involved in the pathways leading to the formation of this antibiotic.
Pharmacokinetics
As an intermediate in the synthesis of moxifloxacin , its bioavailability may be influenced by the processes involved in the formation of the final active compound.
Result of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the antibiotic’s effects.
Action Environment
As an intermediate in the synthesis of moxifloxacin , its action may be influenced by the conditions under which the synthesis occurs.
Properties
IUPAC Name |
(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQQLCCHEDEMFF-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)[C@H]2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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